molecular formula C11H11F3N2O B2510697 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one CAS No. 185110-29-6

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one

Cat. No.: B2510697
CAS No.: 185110-29-6
M. Wt: 244.217
InChI Key: RKKAPCSDNLGCTJ-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one is a chemical compound with the molecular formula C11H11F3N2O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazin-2-one moiety

Biochemical Analysis

Biochemical Properties

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown antioxidant properties by increasing the activity of superoxide dismutase in brain tissue homogenates . Additionally, it has been found to exhibit antinociceptive properties, which are mediated through its interaction with pain-related pathways . The nature of these interactions involves the modulation of enzyme activities and the stabilization of cell membranes, which contribute to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated significant antinociceptive properties in mouse models of persistent pain, where it increased nociceptive thresholds in response to mechanical, heat, and noxious cold stimulation . Furthermore, this compound has antioxidant capacity, which helps in reducing oxidative stress in cells . These cellular effects are crucial for its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to increase the activity of superoxide dismutase, an enzyme that plays a critical role in protecting cells from oxidative damage . Additionally, this compound has been shown to modulate pain pathways by interacting with receptors and enzymes involved in nociception . These molecular interactions are essential for understanding its pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under normal storage conditions, with a purity of 95% . In in vitro and in vivo studies, it has shown long-term effects on cellular function, particularly in reducing oxidative stress and modulating pain pathways . The stability and degradation of this compound are crucial for its potential therapeutic applications, as they determine its efficacy and safety over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antinociceptive and antioxidant properties . At lower doses, it effectively increases nociceptive thresholds and reduces oxidative stress without impairing motor coordination . At higher doses, it may cause adverse effects such as motor coordination impairments . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolism in the liver, where it is converted into active metabolites that contribute to its pharmacological effects . These metabolic pathways are crucial for understanding the bioavailability and efficacy of this compound. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied to determine its impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its pharmacological activity. This compound is transported across cell membranes and distributed to various tissues, where it exerts its effects . It interacts with transporters and binding proteins that facilitate its movement within the body . The localization and accumulation of this compound in specific tissues are critical for its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals influence its localization, ensuring that it reaches the appropriate sites of action . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one typically involves the reaction of 4-(trifluoromethyl)aniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired piperazin-2-one structure. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

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Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKAPCSDNLGCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185110-29-6
Record name 3-[4-(trifluoromethyl)phenyl]piperazin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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